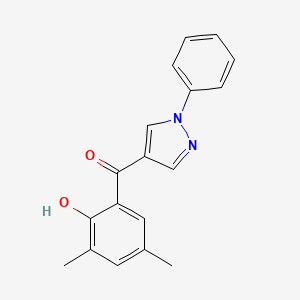
(2-Hydroxy-3,5-dimethylphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxy-3,5-dimethylphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone: is an organic compound with the molecular formula C18H16N2O2 It is a derivative of phenylpyrazole and is known for its unique chemical structure, which includes a hydroxy group, dimethylphenyl group, and a phenylpyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of (2-Hydroxy-3,5-dimethylphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone typically involves a multi-step reaction process. One common method includes the following steps:
Step 1: The reaction of 2-hydroxy-3,5-dimethylbenzaldehyde with phenylhydrazine in the presence of anhydrous potassium carbonate (K2CO3) and acetone as the solvent. This reaction is carried out under heating conditions for about 8 hours, yielding an intermediate product.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties.
Medicine:
Drug Development: The compound is being explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2-Hydroxy-3,5-dimethylphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group and the phenylpyrazole moiety play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is key to its biological activity .
Comparación Con Compuestos Similares
- (2-Hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone
- (2-Hydroxyphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., methyl groups) distinguishes these compounds from each other.
- Chemical Properties: These structural differences can lead to variations in chemical reactivity, solubility, and stability.
- Biological Activity: The unique combination of functional groups in (2-Hydroxy-3,5-dimethylphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone may result in distinct biological activities compared to its analogs .
Propiedades
Número CAS |
93065-68-0 |
|---|---|
Fórmula molecular |
C18H16N2O2 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
(2-hydroxy-3,5-dimethylphenyl)-(1-phenylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C18H16N2O2/c1-12-8-13(2)17(21)16(9-12)18(22)14-10-19-20(11-14)15-6-4-3-5-7-15/h3-11,21H,1-2H3 |
Clave InChI |
GPQQYGCUNSQTTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(=O)C2=CN(N=C2)C3=CC=CC=C3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


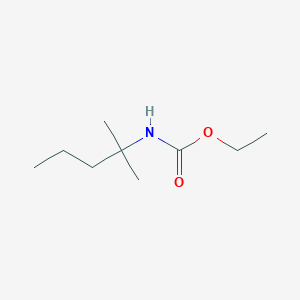
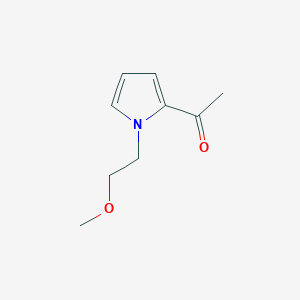

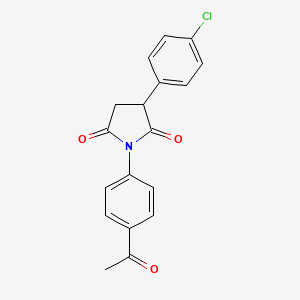
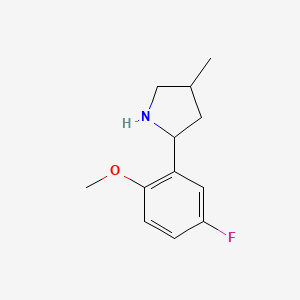
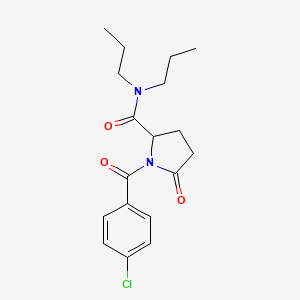
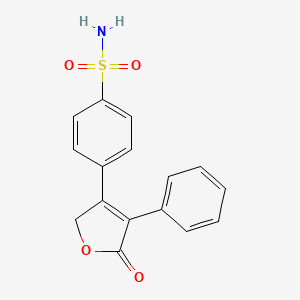

![1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12883084.png)
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12883092.png)

![1-(Benzo[c]isoxazol-1(3H)-yl)ethanone](/img/structure/B12883096.png)
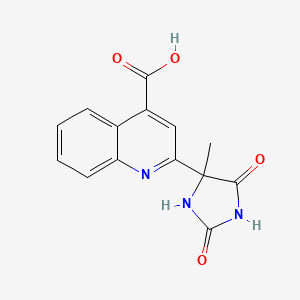
![Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy-](/img/structure/B12883114.png)
